ETHYL 4-(5-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
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Overview
Description
ETHYL 4-(5-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a one-pot multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction is catalyzed by acids such as PTSA (p-toluenesulfonic acid) and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
ETHYL 4-(5-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves interactions with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The furan ring and benzoate ester can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
ETHYL 4-(5-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other similar compounds such as:
- ETHYL 4-({6-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]HEXANOYL}AMINO)BENZOATE
- ETHYL 4- [5- (methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can influence their reactivity and applications.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-11-21-18(22)17(27-20(21)26)12-15-9-10-16(25-15)13-5-7-14(8-6-13)19(23)24-4-2/h5-10,12H,3-4,11H2,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDALUOVPLRUSCO-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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